molecular formula C14H18N4O B2755639 2-cyclohexyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide CAS No. 2034583-69-0

2-cyclohexyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide

Cat. No.: B2755639
CAS No.: 2034583-69-0
M. Wt: 258.325
InChI Key: VUPMSABRSCBZKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclohexyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines.

Scientific Research Applications

Future Directions

The future directions for research on pyrazolo[1,5-a]pyrimidines include further exploration of their antitumor effects and other biological activities . Additionally, the development of new synthetic routes and applications for these compounds is a promising area of research .

Biochemical Analysis

Biochemical Properties

The pyrazolo[1,5-a]pyrimidine class of compounds, to which 2-cyclohexyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide belongs, has been shown to interact with various enzymes and proteins. For instance, one compound in this class, PHTPP, is a selective estrogen receptor β (ERβ) full antagonist . This suggests that this compound may also interact with similar biomolecules.

Cellular Effects

For example, PHTPP, a selective ERβ antagonist, has been shown to enhance cell growth in ovarian cancer cell lines .

Molecular Mechanism

Related compounds have shown binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been found to be metabolically stable in liver microsomes . This suggests that it may have long-term effects on cellular function.

Metabolic Pathways

Related compounds have been found to be metabolically stable in liver microsomes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not yet fully known. Related compounds have been found to be orally available with a favorable brain-to-plasma ratio .

Subcellular Localization

Related compounds have been found to be metabolically stable in liver microsomes , suggesting that they may be localized in the endoplasmic reticulum where microsomes are found.

Preparation Methods

The synthesis of 2-cyclohexyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-cyclohexyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

2-cyclohexyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives. Similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds also exhibit enzyme inhibitory activity and have potential applications in cancer treatment. this compound is unique due to its specific structural modifications and the resulting biological activity.

Properties

IUPAC Name

2-cyclohexyl-N-pyrazolo[1,5-a]pyrimidin-6-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c19-14(8-11-4-2-1-3-5-11)17-12-9-15-13-6-7-16-18(13)10-12/h6-7,9-11H,1-5,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPMSABRSCBZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.